Product packaging for 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline(Cat. No.:CAS No. 1257832-55-5)

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13089461
CAS No.: 1257832-55-5
M. Wt: 205.18 g/mol
InChI Key: FMHRCTHQHSPIEI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline ( 1257832-55-5) is a fluorinated aniline derivative with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound serves as a specialized chemical building block in organic synthesis and medicinal chemistry research. Anilines containing methoxy and trifluoroethyl groups, such as this one, are valuable intermediates for constructing more complex molecules. While specific applications for this exact compound are not extensively detailed in the literature, related trifluoromethyl and trifluoroethyl-substituted anilines are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . For instance, structurally similar compounds are used in the development of compounds with potential antitumor and antiviral activities, and in the synthesis of substituted bicyclic heterocycles like quinolines and benzimidazoles . The incorporation of the trifluoroethyl group is often pursued to modulate the lipophilicity, metabolic stability, and binding affinity of candidate molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B13089461 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline CAS No. 1257832-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1257832-55-5

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-7(13)3-2-6(8)5-9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

FMHRCTHQHSPIEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)CC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 4 2,2,2 Trifluoroethyl Aniline and Structural Analogues

Direct Trifluoroethylation Strategies

Direct trifluoroethylation methods offer an efficient approach to introduce the 2,2,2-trifluoroethyl moiety onto an aniline (B41778) scaffold. These strategies often employ transition metal catalysis or photoredox conditions to achieve the desired transformation.

Palladium(II)-Catalyzed Enantioselective Approaches for α-(Trifluoromethyl)arylmethylamines

The synthesis of chiral α-(trifluoromethyl)arylmethylamines, which are structurally related to the target compound, can be achieved with high enantioselectivity through palladium(II)-catalyzed methods. One such approach involves the addition of arylboroxines to imines derived from trifluoroacetaldehyde. nih.govnih.gov This method has been shown to be effective for a variety of arylboroxines, delivering the desired α-trifluoromethylated amines in good yields and with high enantiomeric excess (ee). nih.gov

The catalytic system typically consists of a palladium(II) salt, such as palladium acetate, and a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. The pyridine-oxazolidine (PyOX) class of ligands, specifically (S)-t-Bu-PyOX, has been found to be particularly effective for this transformation. nih.govresearchgate.net For electron-neutral or electron-rich arylboroxines, a simple combination of Pd(OAc)₂ and the chiral ligand is sufficient. researchgate.net However, for electron-poor or ortho-substituted boroxines, the addition of an ammonium (B1175870) or silver salt is often necessary to promote the reaction. nih.govresearchgate.net This methodology is operationally simple and can be performed without the strict exclusion of air and moisture. nih.gov

CatalystLigandArylboroxineYield (%)ee (%)
Pd(OAc)₂(S)-t-Bu-PyOXPhenylboroxine8595
Pd(OAc)₂(S)-t-Bu-PyOX4-Methoxyphenylboroxine9197
[Pd(cinnamyl)Cl]₂/AgNTf₂(S)-t-Bu-PyOX4-Chlorophenylboroxine7593
[Pd(cinnamyl)Cl]₂/AgNTf₂(S)-t-Bu-PyOX2-Methylphenylboroxine6892
Table 1: Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines.

Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines in Aqueous Media

A direct method for the N-trifluoroethylation of anilines has been developed using an iron(III) porphyrin catalyst in an aqueous medium. wikipedia.orgresearchgate.net This one-pot reaction utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source and proceeds via a cascade of diazotization and N-H insertion reactions. wikipedia.orgsigmaaldrich.com This approach is advantageous as it avoids the use of an inert atmosphere and is compatible with both primary and secondary anilines, tolerating a range of functional groups. wikipedia.orgsigmaaldrich.com

The proposed mechanism involves the in situ generation of trifluorodiazoethane from trifluoroethylamine hydrochloride. sigmaaldrich.com The iron porphyrin catalyst then facilitates the N-H insertion of the aniline into the trifluorodiazoethane. wikipedia.org This method provides a practical and environmentally friendly route to N-trifluoroethylated anilines. sigmaaldrich.com

Aniline SubstrateCatalystFluorine SourceYield (%)
AnilineFe(TPP)Cl2,2,2-Trifluoroethylamine HCl78
4-MethylanilineFe(TPP)Cl2,2,2-Trifluoroethylamine HCl82
4-MethoxyanilineFe(TPP)Cl2,2,2-Trifluoroethylamine HCl85
N-MethylanilineFe(TPP)Cl2,2,2-Trifluoroethylamine HCl75
Table 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines.

Visible-Light-Induced Regio- and Stereoselective C(sp²)-H Trifluoroethylation

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. A method for the regio- and stereoselective trifluoroethylation of enamides using 2,2,2-trifluoroethyl iodide has been developed. organic-chemistry.orgnih.govrsc.org While this method does not directly apply to anilines, it demonstrates the potential of visible-light-induced C(sp²)-H trifluoroethylation. The reaction proceeds under mild conditions and provides access to β-trifluoroethylated enamides with defined geometry. organic-chemistry.orgrsc.org This strategy highlights a promising avenue for the future development of direct C-H trifluoroethylation of anilines and their derivatives.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds.

Mechanistic Insights into 2-Perfluoroalkyl N-Arylpyridinium Compound Synthesis

A one-pot synthesis of 2-perfluoroalkyl N-arylpyridinium compounds has been reported, starting from a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a ketone. rsc.orgresearchgate.net The key step in this multicomponent reaction is the formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate. rsc.org The mechanism is proposed to involve either an inverse electron demand Diels-Alder reaction or an Aza-Robinson cascade cyclization, followed by elimination. rsc.orgresearchgate.net

Interestingly, the substitution pattern on the aniline reactant can influence the reaction pathway. For instance, a meta-methoxy substituent on the aniline directs the reaction towards the formation of a 2-perfluoroalkyl-7-methoxyquinoline instead of the expected pyridinium (B92312) compound. rsc.orgresearchgate.net This occurs through the direct cyclization of the diazapentadiene intermediate. rsc.org This finding provides valuable mechanistic insights that can be exploited for the selective synthesis of different heterocyclic scaffolds.

Synthesis via Precursors and Functional Group Transformations

The synthesis of 3-methoxy-4-(2,2,2-trifluoroethyl)aniline can also be approached through the construction of a suitable precursor followed by functional group interconversions.

One viable strategy involves the synthesis of α-branched trifluoroethyl amines through the reaction of N-aryl hemiaminal ethers with organomagnesium reagents. researchgate.net These hemiaminal ethers are stable precursors that can be prepared from the corresponding aniline and 1-ethoxy-2,2,2-trifluoroethanol. researchgate.net The subsequent Grignard addition proceeds smoothly to afford the desired α-substituted trifluoroethyl amines. researchgate.net

For the specific synthesis of this compound, a plausible route would begin with a suitably substituted aniline precursor. For example, starting with 3-methoxy-4-nitroaniline, the nitro group could be reduced to an amino group. The resulting diamine could then be selectively protected, followed by a reaction to introduce the trifluoroethyl group at the 4-position. Alternatively, a precursor such as 3-methoxy-4-(2,2,2-trifluoroacetyl)aniline could be synthesized, and the ketone functionality could then be reduced to the corresponding ethyl group.

Reductive amination of trifluoromethyl ketones is another relevant transformation. This can be achieved using various reducing agents, with the stereochemical outcome being dependent on the chosen reagent. researchgate.net This method could be adapted to synthesize the target molecule from a corresponding trifluoromethyl ketone precursor.

Precursor TypeReagentsTransformationProduct Type
N-Aryl Hemiaminal EtherGrignard Reagent (e.g., MeMgBr)Nucleophilic Additionα-Branched Trifluoroethyl Amine
Aryl Trifluoromethyl KetoneAmine, Reducing Agent (e.g., NaBH₄)Reductive Aminationα-Trifluoromethyl Amine
NitroanilineReducing Agent (e.g., H₂/Pd-C)Nitro Group ReductionAniline
Table 3: Synthesis via Precursors and Functional Group Transformations.

Reduction of Nitro-Substituted Aromatics as a Precursor Synthesis Step

The synthesis of anilines, including precursors to this compound, frequently commences with the corresponding nitro-substituted aromatic compound. The reduction of the nitro group to an amine is a crucial and well-established transformation in organic synthesis. orgoreview.com Historically, methods like the Béchamp reduction using iron and acid have been employed. orgoreview.com Modern methodologies, however, focus on greater efficiency, milder conditions, and improved chemoselectivity, allowing for the presence of other sensitive functional groups in the molecule. researchgate.netorganic-chemistry.org

Catalytic hydrogenation is a common and effective method, often employing catalysts such as palladium on carbon (Pd/C), platinum, or rhodium, with a hydrogen source like H₂ gas or hydrazine (B178648). researchgate.netyoutube.com For instance, the reduction of methyl 4-nitrobenzoate (B1230335) can be achieved using 5% rhodium on carbon with hydrazine monohydrate as the hydrogen source. youtube.comjove.com However, these conditions can sometimes lead to the reduction of other functional groups, such as halides or alkenes. youtube.com

To overcome these limitations, a variety of chemoselective methods have been developed. Iron-based systems, in particular, are advantageous due to iron's low cost and toxicity. researchgate.net Activated iron, generated from Fe/HCl, can effectively reduce nitroarenes while tolerating groups like ketones, nitriles, and aromatic halides. researchgate.net Similarly, metal-free approaches using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) have emerged as a mild and environmentally friendly option, capable of selectively reducing nitro groups in the presence of sensitive functionalities. organic-chemistry.org The use of sodium borohydride (B1222165) (NaBH₄) in conjunction with various catalysts, such as Ag/TiO₂, has also proven highly effective, achieving excellent yields and selectivity for a range of substituted nitroarenes. nih.govresearchgate.net

Table 1: Comparison of Selected Catalytic Systems for Nitroarene Reduction

Catalyst/ReagentReducing AgentSolventTypical ConditionsKey AdvantagesReference
Activated Iron (Fe/HCl)FeEthanol/WaterRefluxLow cost, high chemoselectivity for various functional groups. researchgate.net
Pd/CHydrazine HydrateMethanolRoom Temp to RefluxGood yields, effective for halogenated nitroarenes. organic-chemistry.org
Gold Nanoparticles (Au-Cε)NaBH₄MethanolMild ConditionsHigh catalytic activity and selectivity for aniline. unisa.it
Ag/TiO₂NaBH₄--Excellent yields (>90%) and selectivity (>98%). nih.gov
B₂(OH)₄-WaterRoom TemperatureMetal-free, highly chemoselective, rapid reaction. organic-chemistry.org

Trifluoromethylation of Aniline Derivatives

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter a molecule's physical and chemical properties. orientjchem.org Direct C-H trifluoromethylation of anilines and their derivatives is a modern and highly sought-after transformation that avoids the need for pre-functionalized substrates. researchgate.net

Various reagents have been developed for this purpose, with hypervalent iodine compounds, such as Togni's reagents, being particularly prominent. researchgate.net Nickel-catalyzed protocols have been shown to effectively trifluoromethylate free anilines with good functional group tolerance and regioselectivity under mild conditions. researchgate.net Metal-free approaches have also been developed; for example, a transition-metal-free direct C-H trifluoromethylation of arenes using Togni's reagent proceeds smoothly and tolerates many functional groups. researchgate.net

Photoredox catalysis offers another powerful strategy. acs.org Visible-light-mediated methods can utilize inexpensive and stable CF₃ sources, such as sodium triflinate (CF₃SO₂Na, Langlois' reagent), to achieve ortho-C–H trifluoromethylation of aniline derivatives. acs.org These reactions often proceed via a dual catalytic mechanism, for instance, involving both a copper catalyst and a photoredox catalyst. acs.org The reaction mechanism typically involves the generation of a trifluoromethyl radical (•CF₃), which then engages in a radical aromatic substitution process. orientjchem.orgresearchgate.net

The choice of catalyst, CF₃ source, and reaction conditions dictates the efficiency and, crucially, the regioselectivity of the trifluoromethylation reaction.

Table 2: Examples of Direct C-H Trifluoromethylation of Aniline Derivatives

MethodCF₃ SourceCatalyst/ConditionsKey FeaturesReference
Nickel-CatalyzedTogni's ReagentNi CatalystGood functional group tolerance, targets free anilines. researchgate.net
Photoredox CatalysisLanglois' Reagent (CF₃SO₂Na)Visible Light, Photoredox/Cu dual catalystUses low-cost CF₃ source, provides access to ortho-trifluoromethylated anilines. acs.org
Transition-Metal-FreeTogni's Reagent-Proceeds under mild conditions, avoids transition metals. researchgate.net
Photoredox Radical SubstitutionPerfluoroalkyl HalidesRose Bengal (Organophotocatalyst), Cs₂CO₃Room/solar light initiated, transition-metal-free. researchgate.net

OCF₃-Migration Processes in Trifluoromethoxylated Aniline Synthesis

The trifluoromethoxy (OCF₃) group is another valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. nih.gov A novel and effective strategy for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. nih.govresearchgate.net

This protocol provides a powerful alternative to traditional methods, which often require harsh conditions or toxic reagents. nih.govresearchgate.net The process begins with the synthesis of an N-aryl-N-hydroxyacetamide from the corresponding nitroarene. jove.com This intermediate is then treated with an electrophilic trifluoromethylating agent, such as a Togni reagent, to form an N-(trifluoromethoxy)acetamido intermediate. nih.govscispace.com

The key step is the subsequent thermally induced rearrangement, where the OCF₃ group migrates from the nitrogen atom to the ortho position of the aromatic ring. jove.comnih.gov Mechanistic studies suggest that this migration proceeds via a heterolytic cleavage of the N–OCF₃ bond, which generates a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govresearchgate.net These ions then rapidly recombine to form the final ortho-substituted aniline product. researchgate.netresearchgate.net This method is operationally simple, scalable, and demonstrates high tolerance for various functional groups. nih.govresearchgate.net

Table 3: Two-Step Synthesis of ortho-OCF₃ Aniline Derivatives via Migration

StepReactionTypical ReagentsKey TransformationReference
1O-TrifluoromethylationN-aryl-N-hydroxyacetamide, Togni Reagent II, Cs₂CO₃Formation of an N-OCF₃ bond. nih.gov
2OCF₃ MigrationThermally induced (e.g., 120 °C in MeNO₂)Intramolecular rearrangement to form an ortho-C-OCF₃ bond. jove.comnih.gov

Regioselective Synthesis Considerations

The synthesis of polysubstituted anilines like this compound requires precise control over the position of each substituent, a concept known as regioselectivity. The final arrangement of functional groups is determined by the directing effects of the substituents already present on the aromatic ring during subsequent reactions, such as nitration, halogenation, or trifluoromethylation.

The amino group (-NH₂) and the methoxy (B1213986) group (-OCH₃) are both strong activating groups and are ortho-, para-directors for electrophilic aromatic substitution. When both are present on a ring, their combined influence dictates the position of incoming electrophiles. The challenge lies in introducing substituents at specific positions, often requiring a multi-step synthesis where functional groups are introduced in a strategic order or temporary blocking groups are used.

For example, in the trifluoromethylation of aniline derivatives, achieving a specific substitution pattern (ortho, meta, or para) is a significant challenge. rsc.org The inherent reactivity of anilines can lead to multiple products or polymerization. rsc.org However, specific reaction conditions can promote a desired outcome. Recent studies have shown that the choice of solvent, such as hexafluoroisopropanol (HFIP), can play a crucial role in promoting exquisite para-selectivity in certain functionalization reactions of anilines by establishing a hydrogen-bonding network that modulates the substrate's reactivity. rsc.org

Similarly, the OCF₃ migration process described previously shows excellent regioselectivity, exclusively yielding the ortho-substituted product. nih.govresearchgate.net This is a result of the intramolecular nature of the rearrangement, where the migrating group is delivered to the adjacent position. The development of such highly regioselective reactions is essential for the efficient and unambiguous synthesis of complex substituted anilines. capes.gov.bracs.org

Derivatization Strategies and Functionalization of the Aniline Core

Synthesis of N-Substituted Aniline (B41778) Derivatives

The primary amino group of the aniline core is a potent nucleophile, making it amenable to a variety of N-substitution reactions. These transformations are fundamental for incorporating the 3-methoxy-4-(2,2,2-trifluoroethyl)phenyl scaffold into larger molecules.

Standard N-alkylation reactions can be performed by treating the aniline with alkyl halides in the presence of a base. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. More advanced methods, such as palladium-catalyzed Buchwald-Hartwig amination, allow for the formation of C-N bonds, coupling the aniline with aryl halides or triflates to generate diarylamines.

A particularly relevant derivatization is N-trifluoroethylation, which can be achieved through reactions with trifluoroethylating agents. rsc.org For instance, iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.org This type of reaction, proceeding through a cascade diazotization/N-trifluoroethylation sequence, is effective for a range of primary and secondary anilines. rsc.org Furthermore, catalyst- and additive-free methods for synthesizing N-substituted anilines, such as the reaction between primary amines and (E)-2-arylidene-3-cyclohexenones, highlight the broad utility of anilines in condensation-aromatization strategies. beilstein-journals.org

Table 1: Examples of N-Substitution Reactions for Anilines This table is interactive. Click on the headers to sort.

Reaction Type Reagents Product Class
N-Alkylation Alkyl Halide, Base Secondary/Tertiary Amine
N-Acylation Acyl Halide/Anhydride Amide
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, Base Diarylamine
N-Trifluoroethylation 2,2,2-Trifluoroethylamine HCl, Catalyst N-(2,2,2-trifluoroethyl)aniline

Cyclization Reactions to Form Heterocyclic Systems

The aniline functional group is a crucial component in the synthesis of a multitude of nitrogen-containing heterocyclic systems. Its ability to act as a binucleophile or to initiate intramolecular cyclization after initial derivatization makes 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline a valuable precursor for these structures.

One of the most common applications is in the synthesis of quinolines and their derivatives. For example, the Combes quinoline (B57606) synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. Similarly, reactions with ethyl 4,4,4-trifluoroacetoacetate can be controlled to produce precursors that cyclize into either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones. researchgate.net The specific regioisomer formed depends on whether the initial reaction is a condensation at the keto group or an amidation at the ester group. researchgate.net

Beyond quinolines, this aniline can be used to construct other bicyclic heterocycles like benzimidazoles and benzotriazoles, which are relevant in the development of active pharmaceutical ingredients (APIs). ossila.com Electrophilic cyclization of N-(2-alkynyl)anilines, formed by N-alkylation of the parent aniline with a propargyl group, provides a route to 3-substituted quinolines under mild conditions. researchgate.net These reactions underscore the role of the aniline nitrogen in initiating ring-closing cascades to build complex heterocyclic frameworks.

Incorporation into Complex Molecular Architectures

The unique combination of functional groups in this compound makes it an important building block for constructing larger, intricate molecules, particularly in the fields of medicinal and agrochemical research. nih.gov The trifluoroethyl group, in particular, is known to enhance key properties such as metabolic stability and lipophilicity. beilstein-journals.org

This compound serves as a key intermediate for introducing the 3-methoxy-4-(2,2,2-trifluoroethyl)phenyl moiety into biologically active scaffolds. For instance, analogous fluorinated and methoxylated anilines are used as building blocks in the synthesis of potential c-Met kinase inhibitors. The aniline portion of the molecule allows for its covalent attachment to a larger molecular framework, while the methoxy (B1213986) and trifluoroethyl groups fine-tune the electronic and steric properties, influencing binding affinity and pharmacokinetic profiles.

In agrochemistry, related compounds like 4-Methoxy-3-(trifluoromethyl)aniline are known intermediates in the synthesis of effective pesticides. nih.gov The incorporation of fluorinated groups like trifluoroethyl is a common strategy to increase the biological efficacy and stability of agrochemicals. beilstein-journals.org

Modification and Derivatization of the Trifluoroethyl Moiety

Direct chemical modification of the 2,2,2-trifluoroethyl group is generally not a primary strategy for derivatization. The high strength of the carbon-fluorine bonds makes the trifluoroethyl moiety exceptionally stable and relatively inert to many chemical transformations. nsf.gov Its principal role is not as a reactive handle but as a stable substituent that modulates the physicochemical properties of the entire molecule.

The strong electron-withdrawing nature of the trifluoroethyl group significantly impacts the electronics of the aromatic ring and the basicity of the aniline nitrogen. nsf.gov Research efforts are typically focused on the efficient installation of this group rather than its subsequent chemical alteration. For example, synthetic methods have been developed to prepare C-(2,2,2-trifluoroethyl)anilines from nitrophenylacetic acids, where a carboxylic acid group is converted into a trifluoromethyl group using sulfur tetrafluoride, followed by reduction of the nitro group. researchgate.net This highlights that the construction of the trifluoroethyl group is a key synthetic step, after which it is largely preserved throughout subsequent reactions targeting other parts of the molecule. Therefore, derivatization strategies almost exclusively focus on the more reactive aniline core and the aromatic ring. rsc.org

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Methoxy 4 2,2,2 Trifluoroethyl Aniline

Quantum Chemical Approaches

Quantum chemical methods are employed to model the electronic structure of 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline at the atomic level, providing a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and stability of molecules. By approximating the electron density of the system, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable conformation (the global minimum on the potential energy surface). researchgate.net

For this compound, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. The geometry of the aniline (B41778) molecule is particularly sensitive to its substituents. researchgate.net The amino group (-NH₂) in aniline is slightly pyramidal. researchgate.net The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing trifluoroethyl group (-CH₂CF₃) will influence this pyramidalization and the C-N bond length. Electron-donating groups tend to increase the C-N bond length and the pyramidal character of the amino group, whereas electron-withdrawing groups have the opposite effect, favoring a more planar structure. researchgate.net DFT calculations can precisely quantify these structural changes.

Table 1: Predicted Geometric Parameters for this compound using DFT

ParameterDescriptionPredicted Value (Illustrative)
C-N Bond LengthDistance between the aromatic ring carbon and the nitrogen atom.~1.39 Å
N-H Bond LengthDistance between the nitrogen and hydrogen atoms of the amino group.~1.01 Å
C-O Bond Length (Methoxy)Distance between the aromatic ring carbon and the methoxy oxygen.~1.36 Å
C-C Bond Length (Ethyl)Distance between the aromatic ring carbon and the ethyl group carbon.~1.51 Å
C-F Bond LengthAverage distance between the carbon and fluorine atoms in the CF₃ group.~1.34 Å
Amino Group Pyramidalization AngleAngle defining the planarity of the NH₂ group relative to the benzene (B151609) ring.Slightly pyramidal, influenced by competing substituent effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the substituents have opposing effects. The electron-donating methoxy group raises the energy of the HOMO, while the electron-withdrawing trifluoroethyl group lowers the energy of the LUMO. rsc.orgnih.gov This combined effect likely leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased reactivity. FMO analysis helps identify the regions of the molecule associated with these orbitals, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyDescriptionPredicted Trend for this compound
HOMO EnergyHighest Occupied Molecular Orbital energy; related to electron-donating ability.Relatively high (destabilized by -OCH₃ group).
LUMO EnergyLowest Unoccupied Molecular Orbital energy; related to electron-accepting ability.Relatively low (stabilized by -CH₂CF₃ group).
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.Relatively small, suggesting higher reactivity.
Global Hardness (η)Calculated as (ELUMO - EHOMO)/2; measures resistance to charge transfer.Relatively low.
Chemical Potential (μ)Calculated as (EHOMO + ELUMO)/2; related to electronegativity.Moderate.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. echemcom.com The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are sites susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP surface would show a high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, making them primary sites for interaction with electrophiles. tci-thaijo.org Conversely, the electron-deficient region around the hydrogen atoms of the amino group and, most significantly, the highly electronegative fluorine atoms would exhibit a positive potential (blue), indicating sites for nucleophilic interaction. echemcom.comresearchgate.net

Mechanistic Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing stationary points, including intermediates and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution, DFT calculations can be used to:

Model Reactant and Intermediate Structures : Optimize the geometries of the starting material and any intermediates, like the sigma complex in electrophilic substitution. researchgate.net

Locate Transition States : Identify the TS structure connecting reactants to intermediates or products. This is a first-order saddle point on the potential energy surface.

Calculate Activation Energies : Determine the energy barrier (ΔG‡) for the reaction, providing a quantitative measure of its feasibility. acs.org

Investigation of Substituent Effects on Electronic and Reactivity Profiles

The chemical properties of this compound are dominated by the electronic effects of its two key substituents. These effects can be categorized as inductive and resonance effects. libretexts.org

Methoxy Group (-OCH₃) :

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond.

Trifluoroethyl Group (-CH₂CF₃) :

Inductive Effect (-I) : The three highly electronegative fluorine atoms strongly pull electron density away from the ethyl group and, subsequently, from the aromatic ring. This makes it a powerful electron-withdrawing and ring-deactivating group.

Table 3: Summary of Substituent Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingInfluence on Reactivity
-OCH₃3 (meta to -NH₂)-I (Withdrawing)+R (Donating)Electron-Donating (Activating)Increases electron density on the ring, directs electrophiles to ortho/para positions relative to itself.
-CH₂CF₃4 (para to -NH₂)-I (Strongly Withdrawing)NoneElectron-Withdrawing (Deactivating)Decreases electron density on the ring, directs electrophiles to meta positions relative to itself.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are a reliable method for predicting spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.net Methods like DFT can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and wagging motions of the bonds. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode. For this compound, characteristic frequencies for N-H stretching, aromatic C-H stretching, C-O stretching (methoxy), and strong C-F stretching (trifluoroethyl) would be predicted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.comcore.ac.uk These calculations provide theoretical chemical shifts relative to a standard (like TMS), which can be directly compared with experimental data to confirm the molecular structure. The predicted shifts will reflect the electronic environment of each nucleus, clearly showing the influence of the methoxy and trifluoroethyl substituents on the aromatic and amino protons and carbons.

Table 4: Predicted Key Spectroscopic Data (Illustrative)

Spectroscopy TypeFunctional Group / AtomPredicted Frequency / Chemical Shift Range
IR Frequencies (cm⁻¹)N-H Stretch (Amino)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C-O Stretch (Methoxy)1200 - 1275
C-F Stretch (Trifluoroethyl)1000 - 1350 (multiple strong bands)
¹H NMR (ppm)-NH₂ Protons3.5 - 4.5
Aromatic Protons6.5 - 7.5
-OCH₃ Protons3.7 - 3.9
-CH₂-CF₃ Protons3.0 - 3.5 (quartet)
¹³C NMR (ppm)Aromatic C-NH₂140 - 150
Aromatic C-OCH₃150 - 160
-OCH₃ Carbon55 - 60
-CF₃ Carbon120 - 130 (quartet)

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignment and Isomeric Purity

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the complete assignment of the molecule's structure and is a powerful tool for assessing its isomeric purity.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) should appear as a sharp singlet, while the amine (-NH₂) protons typically present as a broad singlet. The ethyl side chain protons (-CH₂CF₃) are anticipated to produce a quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The methoxy carbon and the two carbons of the trifluoroethyl group (-CH₂- and -CF₃) would also be clearly resolved. The carbon of the trifluorinated methyl group is characteristically split into a quartet due to one-bond coupling with the fluorine atoms. rsc.orgresearchgate.net

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would appear as a triplet due to coupling with the two adjacent methylene (B1212753) (-CH₂) protons. rsc.orgspectrabase.com The chemical shift is characteristic of a CF₃ group attached to an aliphatic carbon. rsc.orgrsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Multiplicities for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H ¹H 6.5 - 7.2 Multiplets/Doublets
-NH₂ ¹H 3.5 - 4.5 Broad Singlet
-OCH₃ ¹H ~3.8 Singlet
-CH₂CF₃ ¹H ~3.4 Quartet
Aromatic-C ¹³C 110 - 150 Singlets/Doublets
-OCH₃ ¹³C ~55 Quartet
-CH₂CF₃ ¹³C ~35 (quartet) Quartet
-CF₃ ¹³C ~125 (quartet) Quartet
-CF₃ ¹⁹F -65 to -75 Triplet

Advanced NMR Techniques for Stereochemical Analysis

While this compound is an achiral molecule, advanced 2D NMR techniques are invaluable for confirming its constitutional structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment.

COSY would establish the coupling relationships between adjacent protons, confirming the substitution pattern on the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively connecting the methoxy and trifluoroethyl substituents to the correct positions on the aniline (B41778) ring.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₀F₃NO.

The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. Key fragmentation pathways would likely include:

Cleavage of the C-C bond in the side chain, leading to the loss of a ·CF₃ radical.

Benzylic cleavage, resulting in the loss of the entire trifluoroethyl group.

Fragmentation characteristic of anilines, which can involve the loss of HCN from the aromatic ring following initial fragmentations. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Significance
Molecular Formula C₉H₁₀F₃NO -
Nominal Mass 205 Confirms molecular weight
Molecular Ion ([M]⁺) m/z 205 Parent ion
Major Fragments [M - CF₃]⁺ Loss of trifluoromethyl radical
[M - CH₂CF₃]⁺ Loss of trifluoroethyl radical

Vibrational Spectroscopy (FT-IR, FT-Raman) in Support of Conformational and Electronic Structure Studies

The FT-IR spectrum is expected to show characteristic absorption bands:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methoxy and ethyl groups. scielo.org.za

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: Very strong and characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group. researchgate.net

C-O Stretching: An asymmetric C-O-C stretching band for the methoxy group is expected around 1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amine 3300 - 3500
C-H Stretch (Aromatic) Benzene Ring 3000 - 3100
C-H Stretch (Aliphatic) -OCH₃, -CH₂- 2850 - 3000
C=C Stretch Benzene Ring 1450 - 1600
C-O Stretch Methoxy Ether 1200 - 1275
C-F Stretch Trifluoromethyl 1100 - 1300 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The spectrum of an aniline derivative is dominated by π → π* transitions associated with the benzene ring.

The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which act as strong auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. ajrsp.com The weakly electron-withdrawing trifluoroethyl group at the para position relative to the amine will also influence the electronic structure and the position of the absorption bands. These combined substituent effects can lead to significant charge-transfer character in the electronic transitions. science-softcon.de

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Type Chromophore Predicted λmax (nm)
π → π* Substituted Benzene Ring 240 - 260
π → π* (Charge Transfer) Substituted Benzene Ring 280 - 320

Role of 3 Methoxy 4 2,2,2 Trifluoroethyl Aniline As a Synthetic Building Block and in Materials Science

Utility in Organic Synthesis

The unique combination of an electron-donating methoxy (B1213986) group, a nucleophilic amine, and an electron-withdrawing trifluoroethyl group makes 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline a highly versatile reagent in organic chemistry.

Precursor for Advanced Fluorinated Intermediates

Fluorinated anilines are foundational intermediates for a wide array of complex molecules, particularly in the agrochemical and pharmaceutical industries. google.com The incorporation of fluorine-containing moieties, such as the trifluoroethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

Structurally similar compounds, like 4-Methoxy-3-(trifluoromethyl)aniline, are widely used as precursors for synthesizing substituted bicyclic heterocycles, including quinolines, benzimidazoles, and benzotriazoles. ossila.com These heterocyclic scaffolds are central to the development of active pharmaceutical ingredients (APIs) with demonstrated antitumor and antiviral activities. ossila.com The aniline (B41778) nitrogen of these precursors readily participates in cyclization and coupling reactions to form these complex ring systems.

Furthermore, fluorinated anilines are crucial intermediates in the synthesis of effective pesticides. nih.gov For instance, 4-Methoxy-3-(trifluoromethyl)aniline serves as a key building block for certain trifluoromethyl-containing phthalic acid diamides recognized for their pesticidal properties. nih.gov Given these established applications, this compound is an excellent candidate for the synthesis of a new generation of fluorinated APIs and agrochemicals.

Table 1: Examples of Heterocyclic Scaffolds Derived from Analogous Fluorinated Anilines

Heterocyclic Class Potential Application Analogous Precursor
Quinolines Antitumor Agents 4-Methoxy-3-(trifluoromethyl)aniline
Benzimidazoles Antiviral Agents 4-Methoxy-3-(trifluoromethyl)aniline
Benzotriazoles Drug Discovery Scaffolds 4-Methoxy-3-(trifluoromethyl)aniline
Phthalic Acid Diamides Agrochemicals (Pesticides) 4-Methoxy-3-(trifluoromethyl)aniline

Development of Novel Synthetic Methodologies

Aniline derivatives bearing trifluoroalkyl groups are frequently employed as substrates to explore and refine novel synthetic reactions. The electronic properties imparted by the fluorine atoms provide a unique testing ground for the limits and applications of new catalytic systems and reaction conditions.

Recent advancements in synthetic chemistry have focused on the efficient incorporation of fluorinated groups into organic molecules. Methodologies involving the N-trifluoroethylation of anilines, for example, have been developed using various catalytic systems, including iron porphyrin and copper(I) catalysts, with 2,2,2-trifluoroethylamine (B1214592) hydrochloride or trifluorodiazoethane serving as the fluorine source. rsc.org

Additionally, synthetic strategies for creating functionalized α-trifluoroethyl amine scaffolds often utilize N-aryl hemiaminal ethers, which are then reacted with Grignard reagents. rsc.org Photoinduced, transition-metal-free methods are also emerging for the difluoroalkylation of anilines. acs.org The development of these sophisticated methodologies relies on substrates like this compound to validate their efficacy and explore their scope. Such compounds are instrumental in palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions, which are cornerstone transformations in modern organic synthesis.

Potential in Functional Materials Research

The distinct electronic and structural characteristics of this compound make it a promising candidate for the design of novel functional materials, especially in the field of liquid crystals.

Contributions to Liquid Crystal Compounds

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies like LCDs. greyhoundchrom.comcolorado.edu The performance of LC materials is highly dependent on the molecular structure of their constituent compounds, particularly their shape (e.g., calamitic or rod-like), polarity, and polarizability.

Research has shown that the introduction of terminal perfluoroalkyl groups, such as trifluoromethyl (-CF3), into aniline-based Schiff base (imine) molecules has a profound effect on their mesomorphic (liquid crystalline) behavior. nih.govresearchgate.net These fluorinated groups enhance the molecular dipole moment and can lead to the formation of highly ordered smectic or nematic phases. colorado.edunih.gov

For example, studies on (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives demonstrate that the presence of the trifluoromethyl group is critical for achieving the desired liquid crystalline properties. nih.gov The combination of a flexible alkyloxy chain and a polar trifluoromethyl group helps stabilize specific molecular arrangements, or mesophases, over a range of temperatures. nih.govresearchgate.net The trifluoroethyl group in this compound would be expected to play a similar role, contributing to the creation of calamitic LCs with tailored thermal and electro-optical properties.

Table 2: Influence of Terminal Groups on Liquid Crystal Properties of Analogous Schiff Bases

Terminal Group Resulting Mesophase Behavior Key Structural Feature
Trifluoromethyl (-CF3) Nematic or Smectic Phases High Polarity, Rod-like Shape
Trifluoromethoxy (-OCF3) Stable Smectic Phases Moderate Polarity, Stabilizes Layered Structures
Methoxy (-OCH3) Monotropic Nematic Phases Weaker Polarity
Methyl (-CH3) Monotropic Nematic Phases Weakest Polarity

Q & A

Q. What are the standard synthetic protocols for preparing 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or halogen exchange, as demonstrated in EP 4,374,877 A2. Key steps include:

  • Halogenation : Substitution of iodine at the 2-position using palladium acetate and dicyclohexylphosphine ligands under nitrogen (110°C, 4 hours) .
  • Purification : C18 reverse-phase chromatography (acetonitrile/water) achieves 14% yield after removing byproducts .
  • Optimization : Use of potassium acetate as a base and tetrakis(triphenylphosphine)palladium for cross-coupling reactions improves efficiency .
Reaction Parameter Typical Conditions Yield Range
Catalyst (Pd)Pd(OAc)₂ (0.18 mmol)14–98%
Temperature110°CCritical for coupling efficiency
Solvent SystemDioxane/toluene/ethanol/waterAffects solubility and side reactions

Q. How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer:

  • Chromatography : HPLC (retention time 0.99 minutes) and LCMS (m/z 307 [M+H]⁺) verify purity and molecular weight .
  • X-ray Crystallography : Resolve stereoelectronic effects of the trifluoroethyl group. For example, bond angles and torsion angles are critical for confirming substituent orientation (mean C–C bond deviation: 0.003 Å) .
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoroethyl group environments, while ¹H NMR resolves methoxy protons .

Q. What solvents and reaction conditions minimize decomposition of the aniline moiety during synthesis?

Methodological Answer:

  • Inert Atmosphere : Nitrogen or argon prevents oxidation of the aniline group .
  • Polar Aprotic Solvents : Dioxane or DMF stabilizes intermediates, while avoiding protic solvents (e.g., water) until later stages .
  • Low-Temperature Workup : Post-reaction extractions with ethyl acetate at ≤25°C reduce degradation .

Advanced Research Questions

Q. How can researchers address low yields in the Suzuki-Miyaura coupling step for this compound?

Methodological Answer:

  • Catalyst Screening : Replace Pd(OAc)₂ with PdCl₂(dppf) for enhanced stability .
  • Ligand Optimization : Use electron-rich ligands like XPhos to accelerate oxidative addition .
  • Substrate Preactivation : Pre-form the boronic ester (e.g., via Miyaura borylation) to reduce side reactions .

Q. How should contradictory crystallographic and spectroscopic data on substituent effects be resolved?

Methodological Answer:

  • Cross-Validation : Compare X-ray data (e.g., C–F bond lengths ) with computational models (DFT) to identify discrepancies.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility of the trifluoroethyl group .
  • Meta-Analysis : Review fluorinated aniline analogs (e.g., 3-(trifluoromethyl)aniline ) to isolate substituent-specific trends.

Q. What role does the trifluoroethyl group play in modulating electronic and steric properties in drug design?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group reduces amine basicity (pKa shift ~2–3 units), enhancing bioavailability .
  • Conformational Rigidity : Trifluoroethyl groups restrict rotation, favoring bioactive conformations. This is confirmed via crystallography (e.g., dihedral angles of 85–90° ).
  • Hydrophobic Interactions : Fluorine’s lipophilicity (π-π stacking) improves membrane permeability, as seen in analogs like Efavirenz intermediates .

Q. How can instability issues during storage or handling be mitigated?

Methodological Answer:

  • Derivatization : Convert the free aniline to a stable hydrochloride salt (e.g., 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, m.p. 156–158°C ).
  • Light Sensitivity : Store in amber vials under nitrogen at –20°C to prevent photodegradation .
  • Moisture Control : Use molecular sieves in anhydrous solvents during synthesis .

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